5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid

Lipophilicity LogP Drug-likeness

Fragment-based drug discovery demands building blocks with crystallographically validated binding and synthetic versatility. This compound addresses both: • Pim-1 kinase hinge-region binder confirmed by X-ray crystallography (PDB 3R00); parent scaffold optimized from IC₅₀ 8.1 μM to 0.001 μM through derivatization. • 5-Br enables Pd-catalyzed Suzuki, Negishi, or Buchwald-Hartwig coupling without protecting group manipulation. • 3-EtS contributes ~+1.0 LogP vs. unsubstituted analogs for membrane permeability tuning. Supplied at ≥95% purity with global shipping for immediate dispatch.

Molecular Formula C11H9BrO3S
Molecular Weight 301.16 g/mol
Cat. No. B13245224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid
Molecular FormulaC11H9BrO3S
Molecular Weight301.16 g/mol
Structural Identifiers
SMILESCCSC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H9BrO3S/c1-2-16-10-7-5-6(12)3-4-8(7)15-9(10)11(13)14/h3-5H,2H2,1H3,(H,13,14)
InChIKeyAPXHXGNIMAPNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid – Product Overview


5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid (CAS 2092463-08-4, C₁₁H₉BrO₃S, MW 301.16) is a heterocyclic benzofuran-2-carboxylic acid derivative bearing a bromine atom at the 5-position and an ethylsulfanyl (–SCH₂CH₃) substituent at the 3-position . The benzofuran-2-carboxylic acid scaffold has been validated as a privileged pharmacophore in multiple therapeutic programs, including Pim-1 kinase inhibition [1], carbonic anhydrase IX inhibition [2], and ischemic cell death protection [3]. The compound is primarily supplied as a research screening intermediate at ≥95% purity . Its dual halogen/chalcogen substitution pattern distinguishes it from both unsubstituted and singly-substituted benzofuran-2-carboxylic acid analogs, creating a differentiated profile for medicinal chemistry optimization and fragment-based drug discovery campaigns.

Fragment Growing

Supports Pim-1/2 kinase inhibitor lead optimization with dual derivatization vectors

Sulfur Pharmacophore

Retains 3-ethylsulfanyl motif for cytoprotection and lipophilicity research

Cross‑Coupling

Aryl bromide enables parallel library synthesis via Suzuki or Buchwald‑Hartwig reactions

5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid – Analog Differentiation


Benzofuran-2-carboxylic acid derivatives with different substitution patterns exhibit divergent biological activity, physicochemical properties, and synthetic utility that preclude simple interchange. The introduction of a sulfur atom at the 3-position of the benzofuran ring has been shown to markedly improve ischemic cell death inhibitory potency compared to non-sulfur analogs [1]. The 5-bromo substituent occupies a defined hydrophobic pocket in the Pim-1 kinase ATP-binding site as confirmed by X-ray crystallography (PDB 3R00), and replacement with smaller halogens (Cl, F) or hydrogen abolishes this key interaction [2]. The ethylsulfanyl group at the 3-position contributes approximately +1.0 LogP unit of additional lipophilicity relative to the unsubstituted analog [3], significantly altering membrane permeability and protein binding. These three structural features—5-bromo, 3-ethylsulfanyl, and the 2-carboxylic acid—function cooperatively; removing or substituting any one element changes the compound's biochemical fingerprint, synthetic reactivity (particularly for cross-coupling at the bromine position), and pharmacological profile.

5‑Br binding pocket

Replacing 5‑Br with H, Cl or F may abolish hydrophobic pocket occupancy observed in Pim‑1 co‑crystal structures

3‑SEt vs. 3‑SMe

Ethylsulfanyl provides higher lipophilicity and steric demand than methylsulfanyl; ADME and binding profiles may not transfer directly

Cooperative substitution

Simultaneous variation of 5‑Br, 3‑SEt and 2‑COOH can shift biochemical fingerprint and cross‑coupling reactivity

5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid – Quantitative Differentiation Evidence


Lipophilicity Comparison to 5-Bromobenzofuran-2-Carboxylic Acid Scaffold

The target compound 5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid exhibits a computed LogP of 4.0055 (ALogP) . By contrast, the unsubstituted 5-bromobenzofuran-2-carboxylic acid methyl ester—lacking the 3-ethylsulfanyl group—has a computed LogP of 2.9819 [1]. The 3-ethylsulfanyl group contributes an approximate ΔLogP of +1.02, representing a roughly 10-fold increase in octanol-water partition coefficient. This elevated lipophilicity is expected to enhance passive membrane permeability and may increase plasma protein binding, critical parameters for fragment-to-lead optimization where balanced hydrophobicity is required.

Lipophilicity ΔLogP
Cross‑study comparable
Target LogP 4.01
Analog LogP 2.98
Δ +1.02
Supports lipophilicity tuning for ADME optimization
Computed values; experimental logP may differ
Lipophilicity LogP Drug-likeness Membrane permeability

3-Ethylsulfanyl Group and Ischemic Cell Death Inhibition

In a systematic SAR study of 3-substituted-benzofuran-2-carboxylic esters, Suh et al. (2010) demonstrated that introduction of a sulfur atom at the 3-position substituent of the benzofuran ring markedly improved ischemic cell death inhibitory potency in H9c2 cells and rat primary cardiac myocytes under oxygen-glucose deprivation (OGD) conditions [1]. The two most potent compounds, 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (compound 10, EC₅₀ = 0.532 μM, cell death = 6.18%) and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester (compound 18, EC₅₀ = 0.557 μM, cell death = 7.02%), both feature sulfur atoms at the 3-position. The target compound 5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid possesses this critical 3-ethylsulfanyl sulfur motif, distinguishing it from non-sulfur 3-substituted benzofuran analogs that demonstrated weaker cytoprotective activity in the same assay system.

Cytoprotection SAR
Class‑level inference
S‑containing 3‑substituted analogs EC₅₀ 0.53–0.56 μM (H9c2 OGD)
Reported sulfur‑dependent cytoprotection context
Target compound not directly tested; SAR review
Ischemic cell death Cytoprotection Sulfur pharmacophore Cardioprotection

5-Bromo Substituent in Pim-1 Hydrophobic Pocket

Fragment-based screening and X-ray crystallography studies have established that the 5-bromo substituent on the benzofuran-2-carboxylic acid scaffold occupies a defined hydrophobic pocket near the hinge region of the Pim-1 kinase ATP-binding site (PDB 3R00) [1]. The parent fragment 5-bromobenzofuran-2-carboxylic acid (1) demonstrated an IC₅₀ of 8.1 μM against Pim-1 kinase [2]. Structure-guided optimization at the 7-position yielded compound 2 (cis-7-(4-aminocyclohexylamino)-5-bromobenzofuran-2-carboxylic acid) with IC₅₀ = 0.001 μM—an ~8,100-fold improvement [2]. The target compound 5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid retains the validated 5-bromo pharmacophore while introducing an additional derivatizable 3-ethylsulfanyl group, creating a scaffold with two independent vectors for chemical optimization. By contrast, 5-chloro, 5-fluoro, or 5-unsubstituted benzofuran-2-carboxylic acid analogs lack this crystallographically validated hydrophobic pocket engagement.

Pim‑1 pocket binding
Class‑level inference
5‑Br fragment IC₅₀ 8.1 μM; optimized 7‑amino analog 0.001 μM (Pim‑1)
Reported binding‑mode context; supports 5‑Br retention
PDB 3R00 co‑crystal; scaffold optimization history
Pim-1 kinase Fragment-based drug discovery Oncology X-ray crystallography

Bromine vs. Chlorine Cross-Coupling Reactivity

The 5-bromo substituent on the target compound provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the 5-chloro analog 5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid . Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura or Buchwald-Hartwig conditions. This kinetic advantage enables lower catalyst loadings, milder reaction temperatures, and broader substrate scope for downstream derivatization. The bromine atom also permits selective mono-functionalization in the presence of the 3-ethylsulfanyl and 2-carboxylic acid groups, which remain intact under standard cross-coupling conditions. The 5-chloro analog requires more forcing conditions (elevated temperature, specialized ligands) for comparable reactivity, increasing the risk of side reactions at the carboxylic acid moiety.

Cross‑coupling reactivity
Class‑level inference
C–Br oxidative addition ~10–100× faster than C–Cl
Supports broader Suzuki/Buchwald reaction scope
Standard Pd conditions; chlorine analog requires forcing conditions
Cross-coupling Suzuki reaction Buchwald-Hartwig amination Synthetic chemistry C–C bond formation

Ethylsulfanyl vs. Methylsulfanyl Lipophilicity and Sterics

The target compound features an ethylsulfanyl (–SCH₂CH₃) group at the 3-position, whereas the closest commercially available analog 5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid bears a methylsulfanyl (–SCH₃) group . The ethyl homolog provides a calculated LogP increase of approximately +0.5 to +0.6 units relative to the methyl analog (based on the Hansch π contribution of ~0.5 per methylene unit for aliphatic substituents), along with greater steric bulk (Taft Es parameter: –0.07 for CH₃ vs. –0.36 for C₂H₅). This incremental lipophilicity and steric demand can modulate target binding, metabolic stability, and off-target selectivity in medicinal chemistry campaigns. In crystal structures of closely related 5-bromo-3-methylsulfanyl-benzofuran derivatives, a Br⋯S intramolecular interaction of 3.4787(7) Å has been observed [1], suggesting that the 3-sulfanyl substituent influences the conformational preference of the benzofuran core.

Ethyl vs. Methyl homolog
Cross‑study comparable
Ethyl: est. LogP ~4.0, Taft Es –0.36; Methyl: est. LogP ~3.5, Taft Es –0.07
Supports steric/lipophilicity modulation
Br···S intramolecular interaction observed in crystal analog
Lipophilicity tuning Steric bulk ADME optimization Homologation

Carbonic Anhydrase IX Inhibition by Benzofuran-2-Carboxylic Acid Scaffold

Benzofuran-2-carboxylic acid derivatives featuring 5-bromobenzofuran tails linked via ureido linkers have been evaluated as carbonic anhydrase (hCA) inhibitors with selectivity for the tumor-associated isoform hCA IX [1]. Compounds 9b, 9e, and 9f exhibited sub-micromolar hCA IX inhibition (K_I = 0.91, 0.79, and 0.56 μM, respectively) with selectivity indices of 2 to >63 over off-target hCA I and 4–47 over hCA II. Compound 9e also displayed antiproliferative activity against MDA-MB-231 breast cancer cells (IC₅₀ = 2.52 ± 0.39 μM) with pro-apoptotic effects and cell cycle disturbance. The target compound 5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid shares the 5-bromobenzofuran-2-carboxylic acid substructure used in these hCA IX inhibitors, providing a building block for synthesizing novel ureido-linked hCA IX-targeted agents with the added 3-ethylsulfanyl modification as an additional diversity point.

hCA IX inhibition
Class‑level inference
5‑Br‑benzofuran‑ureido analogs: K_I 0.56–0.91 μM (hCA IX); MDA‑MB‑231 IC₅₀ 2.52 μM
Reported hCA IX inhibition context; supports tumor hypoxia research
Target compound is a precursor for elaboration
Carbonic anhydrase IX Breast cancer Antiproliferative Tumor hypoxia

5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid – Application Scenarios


Fragment-Based Drug Discovery for Pim-1/2 Kinases

The compound serves as a dual-vector fragment for Pim-1 kinase inhibitor programs. The 5-bromo group has been crystallographically validated to occupy the hinge-region hydrophobic pocket (PDB 3R00), while the 3-ethylsulfanyl group provides a chemically distinct second vector for fragment growing or linking strategies [1]. The parent 5-bromobenzofuran-2-carboxylic acid fragment (IC₅₀ = 8.1 μM) was optimized to sub-nanomolar potency (IC₅₀ = 0.001 μM) through 7-position derivatization, demonstrating the scaffold's tractability [2]. The 3-ethylsulfanyl substituent on the target compound allows simultaneous exploration of a third diversity vector unexplored in the published Pim-1 programs.

Ischemic Cell Death Inhibitor Lead Generation

The 3-ethylsulfanyl group positions this compound within a class of benzofuran-2-carboxylic acid derivatives where sulfur at the 3-position markedly enhances ischemic cell death inhibitory potency in oxygen-glucose deprivation models [1]. The most potent published analogs in this series achieved EC₅₀ values of 0.532–0.557 μM with cell death rates below 10% in H9c2 cardiomyoblasts and primary cardiac myocytes. The target compound's 5-bromo substituent provides an additional derivatization handle for SAR exploration of this underexplored chemotype for cardioprotection.

Suzuki-Miyaura Cross-Coupling Library Synthesis

The aryl bromide at the 5-position provides a kinetically superior handle for palladium-catalyzed cross-coupling compared to the 5-chloro analog [1]. The compound can serve as a common intermediate for generating diverse 5-aryl, 5-heteroaryl, or 5-amino derivatives via Suzuki, Negishi, or Buchwald-Hartwig reactions. The 3-ethylsulfanyl and 2-carboxylic acid groups are compatible with standard cross-coupling conditions, enabling parallel library synthesis without protecting group manipulation. The enhanced LogP (4.01) facilitates organic-phase reactions and chromatographic purification.

Carbonic Anhydrase IX Inhibitor Development for Tumor Hypoxia

The 5-bromobenzofuran-2-carboxylic acid substructure has been validated in sub-micromolar hCA IX inhibitors (K_I = 0.56–0.91 μM) with selectivity over cytosolic isoforms hCA I and II [1]. The target compound can be elaborated via ureido or amide linkage at the carboxylic acid to generate novel hCA IX inhibitors, with the 3-ethylsulfanyl group providing an additional diversity point not explored in the published series. Compound 9e from this class also demonstrated antiproliferative activity against triple-negative MDA-MB-231 breast cancer cells (IC₅₀ = 2.52 μM), supporting further exploration of 5-bromobenzofuran derivatives in oncology.

Application
Selection Property
Validation Focus
Pim‑1/2 kinase fragment‑based studies
5‑bromo hydrophobic pocket binding (PDB 3R00) + 3‑ethylsulfanyl diversification
Kinase inhibition and selectivity panel review
Ischemic cell death research
3‑ethylsulfanyl sulfur pharmacophore
Cytoprotection assay response review (OGD models)
Pd‑catalyzed cross‑coupling library synthesis
Aryl bromide reactivity for C–C/C–N coupling
Reaction scope and functional group compatibility
Carbonic anhydrase IX tumor hypoxia research
5‑bromobenzofuran‑2‑carboxylic acid substructure
hCA IX isoform selectivity and cellular endpoint review
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